molecular formula C28H25ClN4O3S B11638628 N-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

N-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11638628
M. Wt: 533.0 g/mol
InChI Key: CBFMMEVREQRHEJ-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of substituents: Various substituents such as the 4-chlorophenyl, 4-ethylphenyl, and furan-2-yl groups can be introduced through nucleophilic substitution or coupling reactions.

    Functional group transformations: The cyano, carbamoyl, and sulfanyl groups can be introduced through specific functional group transformations using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Ion channels: Modulation of ion channel activity to affect cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine with similar pharmacological properties.

    Nicardipine: A dihydropyridine used for its vasodilatory effects.

Uniqueness

N-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific substituents and functional groups, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridines.

Properties

Molecular Formula

C28H25ClN4O3S

Molecular Weight

533.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H25ClN4O3S/c1-3-18-6-10-20(11-7-18)32-24(34)16-37-28-22(15-30)26(23-5-4-14-36-23)25(17(2)31-28)27(35)33-21-12-8-19(29)9-13-21/h4-14,26,31H,3,16H2,1-2H3,(H,32,34)(H,33,35)

InChI Key

CBFMMEVREQRHEJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CO4)C#N

Origin of Product

United States

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